molecular formula C12H16OS B13233244 2-(Methylsulfanyl)-1-(2,4,6-trimethylphenyl)ethan-1-one

2-(Methylsulfanyl)-1-(2,4,6-trimethylphenyl)ethan-1-one

Cat. No.: B13233244
M. Wt: 208.32 g/mol
InChI Key: SLKZIXVLQVMKPP-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-1-(2,4,6-trimethylphenyl)ethan-1-one is an organic compound characterized by the presence of a methylsulfanyl group attached to an ethanone backbone, which is further substituted with a 2,4,6-trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-1-(2,4,6-trimethylphenyl)ethan-1-one typically involves the reaction of 2,4,6-trimethylbenzaldehyde with methylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, green chemistry principles are often employed to minimize environmental impact, such as using renewable solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-1-(2,4,6-trimethylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, bromine

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

2-(Methylsulfanyl)-1-(2,4,6-trimethylphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-1-(2,4,6-trimethylphenyl)ethan-1-one involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)-1-phenylethan-1-one
  • 2-(Methylsulfanyl)-1-(4-methylphenyl)ethan-1-one
  • 2-(Methylsulfanyl)-1-(3,5-dimethylphenyl)ethan-1-one

Uniqueness

2-(Methylsulfanyl)-1-(2,4,6-trimethylphenyl)ethan-1-one is unique due to the presence of three methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets.

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

2-methylsulfanyl-1-(2,4,6-trimethylphenyl)ethanone

InChI

InChI=1S/C12H16OS/c1-8-5-9(2)12(10(3)6-8)11(13)7-14-4/h5-6H,7H2,1-4H3

InChI Key

SLKZIXVLQVMKPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CSC)C

Origin of Product

United States

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